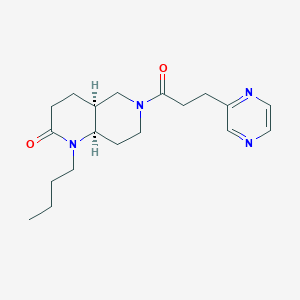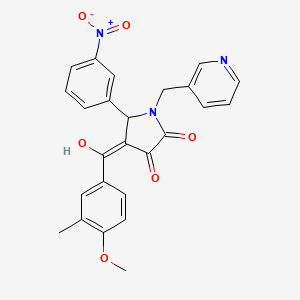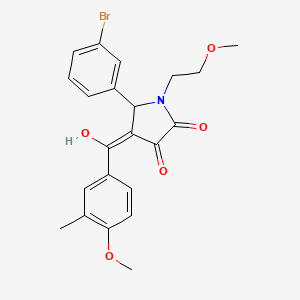![molecular formula C17H20N2O4S2 B5324117 1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5324117.png)
1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
科学研究应用
1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine has been used in a variety of scientific research applications. One of its primary uses is as a tool for studying the function of certain receptors in the brain. This compound has been found to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes. By studying the binding of this compound to the 5-HT1A receptor, researchers can gain a better understanding of the role of this receptor in various physiological processes.
作用机制
The mechanism of action of 1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine involves its binding to the 5-HT1A receptor. This binding activates the receptor, which in turn triggers a series of downstream signaling events. These signaling events ultimately lead to the physiological effects associated with this compound.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. These effects include the modulation of serotonin release, the regulation of mood and anxiety, and the modulation of pain perception. This compound has also been found to have potential applications in the treatment of various neurological and psychiatric disorders.
实验室实验的优点和局限性
One of the primary advantages of using 1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine in lab experiments is its specificity for the 5-HT1A receptor. This specificity allows researchers to study the function of this receptor in isolation, without interference from other receptors or signaling pathways. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its effects over long periods of time.
未来方向
There are many potential future directions for research involving 1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine. One area of interest is the development of more potent and selective compounds that can be used to study the function of the 5-HT1A receptor in greater detail. Another area of interest is the development of new therapeutic agents based on the structure of this compound, for the treatment of various neurological and psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, and its potential applications in scientific research.
合成方法
The synthesis of 1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine involves a multi-step process. The first step involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with piperazine to form the corresponding amide. The amide is then reacted with 2-thiophenesulfonyl chloride to form the final product.
属性
IUPAC Name |
2-(2-methoxyphenyl)-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-23-15-6-3-2-5-14(15)13-16(20)18-8-10-19(11-9-18)25(21,22)17-7-4-12-24-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVGSGZSWLWZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5324037.png)
![N-[3-(2-furyl)propyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5324041.png)





![N-(2,4-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5324076.png)
![[4-(3,9-diazaspiro[5.5]undec-3-ylcarbonyl)phenyl](4-pyridinylmethyl)amine dihydrochloride](/img/structure/B5324081.png)
![N'-[1-(4-biphenylyl)ethyl]-N,N-dimethylsulfamide](/img/structure/B5324087.png)

![7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324113.png)
